molecular formula C21H16N2O5 B11151740 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate

Cat. No.: B11151740
M. Wt: 376.4 g/mol
InChI Key: JXTXFWINOLILDJ-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate is a complex organic compound that combines several functional groups, including a benzisoxazole ring, a methoxyphenoxy group, and an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate typically involves multiple steps:

    Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-nitrophenyl derivatives with nitriles under acidic conditions.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the benzisoxazole intermediate with 3-methoxyphenol in the presence of a base such as potassium carbonate.

    Introduction of the Isonicotinate Group: The final step involves the esterification of the benzisoxazole derivative with isonicotinic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group in the benzisoxazole precursor can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features make it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it versatile for industrial applications.

Mechanism of Action

The mechanism by which 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzisoxazole ring can engage in π-π stacking interactions, while the methoxyphenoxy group can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate stands out due to the presence of the isonicotinate group, which can enhance its biological activity and binding properties. The combination of the benzisoxazole ring with the methoxyphenoxy and isonicotinate groups provides a unique structural framework that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] pyridine-4-carboxylate

InChI

InChI=1S/C21H16N2O5/c1-25-15-3-2-4-16(11-15)26-13-19-18-6-5-17(12-20(18)28-23-19)27-21(24)14-7-9-22-10-8-14/h2-12H,13H2,1H3

InChI Key

JXTXFWINOLILDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4

Origin of Product

United States

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